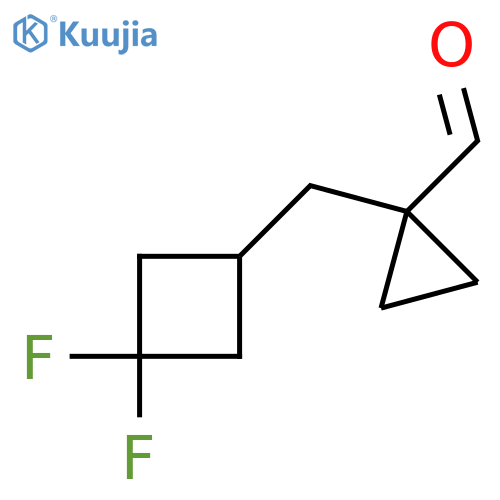

Cas no 1934938-06-3 (1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde)

1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- EN300-1620505

- 1934938-06-3

- 1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde

- 1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde

-

- インチ: 1S/C9H12F2O/c10-9(11)4-7(5-9)3-8(6-12)1-2-8/h6-7H,1-5H2

- InChIKey: JHEUQGSYWVBVBE-UHFFFAOYSA-N

- SMILES: FC1(CC(C1)CC1(C=O)CC1)F

計算された属性

- 精确分子量: 174.08562133g/mol

- 同位素质量: 174.08562133g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 201

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 17.1Ų

1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1620505-2.5g |

1-[(3,3-difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde |

1934938-06-3 | 2.5g |

$3249.0 | 2023-06-04 | ||

| Enamine | EN300-1620505-1.0g |

1-[(3,3-difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde |

1934938-06-3 | 1g |

$1658.0 | 2023-06-04 | ||

| Enamine | EN300-1620505-5.0g |

1-[(3,3-difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde |

1934938-06-3 | 5g |

$4806.0 | 2023-06-04 | ||

| Enamine | EN300-1620505-2500mg |

1-[(3,3-difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde |

1934938-06-3 | 2500mg |

$2771.0 | 2023-09-22 | ||

| Enamine | EN300-1620505-5000mg |

1-[(3,3-difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde |

1934938-06-3 | 5000mg |

$4102.0 | 2023-09-22 | ||

| Enamine | EN300-1620505-1000mg |

1-[(3,3-difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde |

1934938-06-3 | 1000mg |

$1414.0 | 2023-09-22 | ||

| Enamine | EN300-1620505-0.5g |

1-[(3,3-difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde |

1934938-06-3 | 0.5g |

$1591.0 | 2023-06-04 | ||

| Enamine | EN300-1620505-0.1g |

1-[(3,3-difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde |

1934938-06-3 | 0.1g |

$1459.0 | 2023-06-04 | ||

| Enamine | EN300-1620505-10.0g |

1-[(3,3-difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde |

1934938-06-3 | 10g |

$7128.0 | 2023-06-04 | ||

| Enamine | EN300-1620505-10000mg |

1-[(3,3-difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde |

1934938-06-3 | 10000mg |

$6082.0 | 2023-09-22 |

1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde 関連文献

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

9. Back matter

1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehydeに関する追加情報

Introduction to 1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde (CAS No. 1934938-06-3)

1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde is a sophisticated organic compound characterized by its unique structural framework, which integrates both cyclopropane and cyclobutyl moieties with fluorine substituents. This compound, identified by the chemical identifier CAS No. 1934938-06-3, has garnered significant attention in the field of medicinal chemistry due to its potential applications in the synthesis of biologically active molecules. The presence of both cyclopropane and difluorocyclobutyl groups imparts distinct electronic and steric properties, making it a valuable intermediate in the development of novel pharmaceutical agents.

The structural motif of 1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde is particularly noteworthy for its ability to serve as a versatile building block in synthetic chemistry. The cyclopropane ring, known for its high ring strain and reactivity, facilitates various transformations that can be harnessed to construct more complex molecular architectures. Meanwhile, the difluorocyclobutyl group introduces electron-withdrawing effects and steric bulk, which can influence the overall reactivity and binding properties of the molecule. These features make it an attractive candidate for further derivatization and exploration in drug discovery efforts.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into pharmaceuticals often leads to increased binding affinity and selectivity, which are critical factors in the design of effective therapeutic agents. The difluorocyclobutyl moiety in 1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde exemplifies this trend, offering a promising scaffold for the creation of novel fluorinated drugs.

One of the most compelling aspects of this compound is its potential utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of the cyclopropane ring and the electronic properties of the difluorocyclobutyl group, researchers have been able to develop highly specific kinase inhibitors that exhibit improved efficacy and reduced side effects. The aldehyde functionality at the 1-position further extends the synthetic possibilities, allowing for conjugation with a wide range of bioactive molecules.

Recent studies have highlighted the importance of 1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde as a key intermediate in the preparation of protease inhibitors. Proteases are another class of enzymes that are frequently targeted in drug development due to their involvement in critical biological pathways. For instance, proteases such as matrix metalloproteinases (MMPs) have been implicated in tissue degradation processes associated with conditions like rheumatoid arthritis and cancer metastasis. The structural features of this compound enable its use in designing inhibitors that can selectively bind to these enzymes, thereby modulating their activity and mitigating disease progression.

The application of computational chemistry has also played a significant role in understanding the behavior of 1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde. Advanced modeling techniques have allowed researchers to predict its interactions with biological targets with high accuracy. These predictions are crucial for guiding experimental efforts and optimizing lead compounds for clinical development. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and bring new therapies to market more efficiently.

The synthesis of 1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde presents unique challenges due to its complex structural features. However, recent advancements in synthetic methodologies have made it more accessible than ever before. For instance, transition metal-catalyzed reactions have emerged as powerful tools for constructing cyclopropanes and fluorinated rings efficiently. These methods often provide higher yields and better selectivity compared to traditional approaches, thereby reducing the overall complexity of multi-step syntheses.

The versatility of this compound is further underscored by its utility in materials science applications beyond pharmaceuticals. Fluorinated compounds are known for their excellent thermal stability and chemical resistance, making them valuable components in advanced materials such as polymers and coatings. The structural motifs present in 1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde could potentially be incorporated into these materials to enhance their performance characteristics.

In conclusion,1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde (CAS No. 1934938-06-3) represents a promising compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and protease inhibitors. Additionally,the compound's potential utility in materials science underscores its broad appeal among researchers worldwide.As our understanding of its properties continues to evolve,it is likely that new applications will emerge,further solidifying its importance as a cornerstone molecule in modern chemical research.

1934938-06-3 (1-(3,3-difluorocyclobutyl)methylcyclopropane-1-carbaldehyde) Related Products

- 2034558-52-4(N-1-(1-benzofuran-2-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

- 134234-40-5((1R)-1-Methyl-2,3-dihydro-1H-isoindole)

- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)

- 721913-26-4(2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)

- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)

- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)

- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 920368-47-4(1-3-(propan-2-yloxy)propyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one)

- 2680867-95-0(benzyl N-(2,6-dimethylphenyl)-N-(prop-2-yn-1-yl)carbamate)

- 1803684-42-5(Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate)